molecular formula C18H16N6O4 B11702706 N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

Cat. No.: B11702706
M. Wt: 380.4 g/mol
InChI Key: MDBQKJWIIWVVND-UHFFFAOYSA-N
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Description

N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biosynthesis of bacterial cell walls, leading to antimicrobial activity, or it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the pyrazole ring.

    N-(4-methoxyphenyl)acetamide: Similar structure but has a methoxy group instead of a nitro group.

    N-(4-chlorophenyl)acetamide: Similar structure but has a chloro group instead of a nitro group. The uniqueness of N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N6O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H16N6O4/c1-11-17(21-20-14-5-3-13(4-6-14)19-12(2)25)18(26)23(22-11)15-7-9-16(10-8-15)24(27)28/h3-10,22H,1-2H3,(H,19,25)

InChI Key

MDBQKJWIIWVVND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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